molecular formula C12H11BrClN3OS B2523622 4-bromo-1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole CAS No. 2415534-41-5

4-bromo-1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole

Cat. No.: B2523622
CAS No.: 2415534-41-5
M. Wt: 360.65
InChI Key: DODMXYTZYAOQLJ-UHFFFAOYSA-N
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Description

4-bromo-1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a unique azetidinylmethyl group attached to a chlorothiophene moiety

Properties

IUPAC Name

[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-(5-chlorothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClN3OS/c13-9-3-15-17(7-9)6-8-4-16(5-8)12(18)10-1-2-11(14)19-10/h1-3,7-8H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODMXYTZYAOQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(S2)Cl)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multi-step organic reactionsThe azetidinylmethyl group can be introduced via nucleophilic substitution reactions, and the chlorothiophene moiety is often incorporated through coupling reactions such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-bromo-1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets. The pyrazole ring and the azetidinylmethyl group can interact with enzymes or receptors, modulating their activity. The chlorothiophene moiety may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole is unique due to its combination of a pyrazole ring, a bromine atom, an azetidinylmethyl group, and a chlorothiophene moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

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